molecular formula C16H13NO4 B8453827 7-Acetyl-5-(benzyloxy)-1,3-benzoxazol-2(3H)-one CAS No. 861841-89-6

7-Acetyl-5-(benzyloxy)-1,3-benzoxazol-2(3H)-one

Cat. No. B8453827
M. Wt: 283.28 g/mol
InChI Key: SDXZTTNODGPWNQ-UHFFFAOYSA-N
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Patent
US07423036B2

Procedure details

52 g (0.53 mol) phosgene are piped into a solution of 121 g (0.47 mol) 1-(3-amino-5-benzyloxy-2-hydroxy-phenyl)-ethanone in 800 mL pyridine at 20 to 40° C. The reaction mixture is heated to 50° C. for 2 hours, then poured onto ice and acidified with conc. hydrochloric acid. A reddish-brown solid is isolated which is repeatedly recrystallised from ethanol with the addition of activated charcoal.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
121 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[C:7]([OH:23])=[C:8]([C:20](=[O:22])[CH3:21])[CH:9]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1.Cl>N1C=CC=CC=1>[C:20]([C:8]1[C:7]2[O:23][C:1](=[O:2])[NH:5][C:6]=2[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
121 g
Type
reactant
Smiles
NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
A reddish-brown solid is isolated which
CUSTOM
Type
CUSTOM
Details
is repeatedly recrystallised from ethanol with the addition of activated charcoal

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC(=CC=2NC(OC21)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.